molecular formula C24H18F3N5O3 B2776478 2-(3,4-dimethylphenyl)-5-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207041-31-3

2-(3,4-dimethylphenyl)-5-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2776478
CAS No.: 1207041-31-3
M. Wt: 481.435
InChI Key: QGCNJQBBXBTZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3,4-dimethylphenyl)-5-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one features a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted at two critical positions:

  • Position 2: A 3,4-dimethylphenyl group, contributing steric bulk and hydrophobicity.
  • Position 5: A methylene-linked 1,2,4-oxadiazole ring bearing a 4-(trifluoromethoxy)phenyl moiety, introducing strong electron-withdrawing and lipophilic characteristics.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-5-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N5O3/c1-14-3-4-17(11-15(14)2)19-12-20-23(33)31(9-10-32(20)29-19)13-21-28-22(30-35-21)16-5-7-18(8-6-16)34-24(25,26)27/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCNJQBBXBTZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethylphenyl)-5-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic derivative of the pyrazolo[1,5-a]pyrazin framework, which has garnered attention for its potential biological activities, particularly in anticancer applications. This article synthesizes available research findings regarding the biological activity of this compound.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrazolo[1,5-a]pyrazin core.
  • Substituents including a trifluoromethoxy group and a dimethylphenyl moiety.
  • An oxadiazole ring that may contribute to its biological properties.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrazin derivatives typically involves reactions such as:

  • Microwave-assisted synthesis for enhanced yields and reduced reaction times.
  • Characterization methods including IR spectroscopy, NMR spectroscopy, and X-ray diffraction to confirm structural integrity.

Anticancer Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrazin compounds exhibit significant anticancer properties. Notably:

  • Inhibition of Lung Cancer Cells : Studies have shown that certain derivatives can inhibit the growth of A549 lung cancer cells in a dose-dependent manner. The mechanism involves modulation of autophagy and cell cycle arrest at the G1 phase .
CompoundCell LineIC50 (µM)Mechanism
3oA5497.2Autophagy modulation
3e-hH129910.0Apoptosis induction

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the phenyl rings significantly influence biological activity:

  • Compounds with electron-withdrawing groups (like trifluoromethoxy) generally enhance anticancer activity.
  • The presence of hydrophilic groups can also improve solubility and bioavailability, enhancing therapeutic efficacy .

Case Studies

A series of case studies have explored the efficacy of similar pyrazolo derivatives:

  • Case Study on A549 Cells : A derivative was found to induce apoptosis in A549 cells with an IC50 value of 7.2 µM. The study emphasized the importance of specific substituents in enhancing cytotoxic effects.
  • Mechanistic Insights : Research has shown that some derivatives can cause G1-phase cell cycle arrest in H1299 cells while inducing apoptosis in H322 cells, suggesting varied mechanisms based on structural differences .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. These derivatives are synthesized using microwave-assisted methods or traditional heating techniques, which often yield high purity and structural integrity as confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry .

Key Steps in Synthesis

  • Formation of Pyrazolo[1,5-a]pyrazin-4(5H)-one : The initial step involves the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with amines under controlled conditions.
  • Substitution Reactions : The introduction of trifluoromethoxy and oxadiazole moieties is achieved through nucleophilic substitutions on the pyrazole ring.

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit the growth of lung cancer cell lines such as A549 and H322 in a dose-dependent manner .

Case Study: Inhibition of A549 Cells

  • Compound Tested : 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (analogous to the compound ).
  • Results : Significant inhibition of cell proliferation was observed, suggesting a potential mechanism involving autophagy modulation .

Antimicrobial Activity

The compound also shows significant antimicrobial properties against various pathogens. A study indicated that certain derivatives could effectively inhibit the growth of bacteria such as Escherichia coli and fungi like Candida albicans .

Case Study: Antimicrobial Screening

  • Methodology : Agar well diffusion method was employed to assess the antimicrobial activity.
  • Findings : The minimum inhibitory concentration (MIC) values were determined, showing that some derivatives outperformed conventional antibiotics .

Pharmacokinetics and Drug Development

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Recent studies have indicated rapid clearance rates in vivo, with half-lives significantly shorter than desired for effective treatment regimens .

Pharmacokinetic Insights

  • Rapid Clearance : Initial studies showed a half-life of approximately 10 minutes post intravenous administration.
  • Comparative Analysis : Analog compounds demonstrated improved pharmacokinetics, suggesting modifications to enhance stability and bioavailability may be necessary .

Comparison with Similar Compounds

Research Findings and Implications

Structural Activity Relationships (SAR)

  • Position 2 : Aryl groups with electron-donating substituents (e.g., methyl in the target compound) improve receptor interaction compared to halogens .
  • Position 5 : Bulky, lipophilic groups (e.g., trifluoromethoxyphenyl-oxadiazole) enhance bioavailability but may reduce solubility .
  • Oxadiazole vs. Triazole : Oxadiazole rings (as in the target compound) offer greater metabolic stability than triazoles due to reduced enzymatic cleavage .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis involves multi-step reactions, including oxadiazole ring formation and coupling of pyrazolo[1,5-a]pyrazinone intermediates. Key steps include:

  • Oxadiazole synthesis : Cyclization of amidoximes with activated carboxylic acid derivatives under reflux (e.g., DMF, 100–120°C) .
  • Coupling reactions : Use of coupling agents like EDC/HOBt for amide bond formation between intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity . Optimization focuses on solvent choice (polar aprotic solvents for oxadiazole formation), temperature control, and catalyst screening (e.g., ZnCl₂ for cyclization) .

Q. Which analytical techniques are essential for confirming the compound’s structural identity and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromatic ring coupling patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass within 2 ppm) .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. How can initial biological activity screening be designed to prioritize this compound for further study?

  • In vitro assays : Test against cancer cell lines (e.g., A549, MCF-7) using MTT assays to determine IC₅₀ values .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) or microbial targets (e.g., bacterial β-lactamases) at 10 µM .
  • Dose-response curves : Use 3–5 concentrations in triplicate to assess potency and selectivity .

Advanced Research Questions

Q. How can low yields during oxadiazole ring formation be systematically addressed?

  • Solvent optimization : Replace DMF with toluene for better cyclization efficiency .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) to accelerate reaction rates .
  • Reagent stoichiometry : Adjust amidoxime-to-acyl chloride ratios (1:1.2) to minimize side products .

Q. How should discrepancies between in vitro and cellular activity data be resolved?

  • Assay validation : Confirm compound stability in cell culture media (e.g., LC-MS to detect degradation) .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions .
  • Orthogonal assays : Compare results from fluorescence-based and radiometric enzyme assays .

Q. What strategies are effective for structure-activity relationship (SAR) studies on substituent variations?

  • Substituent libraries : Synthesize analogs with modified aryl groups (e.g., replacing trifluoromethoxy with ethoxy) .
  • Biological testing : Rank analogs by IC₅₀ against primary targets and counter-screens for toxicity (e.g., HEK293 cells) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to correlate substituent bulk with binding affinity .

Q. How can the mechanism of action be elucidated for this compound?

  • Target identification : Perform kinome-wide profiling (e.g., KINOMEscan) or thermal shift assays .
  • Binding kinetics : Use surface plasmon resonance (SPR) to measure association/dissociation rates .
  • Gene expression analysis : RNA-seq to identify pathways modulated by treatment (e.g., autophagy, apoptosis) .

Q. What computational methods predict the compound’s bioactive conformation and solubility?

  • Molecular dynamics (MD) : Simulate solvation in explicit water (GROMACS) to assess conformational stability .
  • LogP calculation : Use Schrödinger’s QikProp to estimate octanol/water partitioning .
  • Solubility prediction : Apply Hansen solubility parameters (HSPiP software) .

Q. How is X-ray crystallography utilized to resolve the compound’s 3D structure?

  • Crystallization : Optimize vapor diffusion (e.g., methanol/water) to grow single crystals .
  • Data collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution diffraction .
  • Refinement : SHELXL for structure solution; validate with R-factors < 0.05 .

Q. What methodologies assess metabolic stability and metabolite identification?

  • Liver microsomal assays : Incubate with NADPH and LC-MS/MS to measure t₁/₂ .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Metabolite profiling : HRMS/MS with Mass Frontier to identify hydroxylation or demethylation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.